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(2-Hydroxyacetyl)urea

Cat. No.: B13516186
M. Wt: 118.09 g/mol
InChI Key: RYDVBNBVYVMEDT-UHFFFAOYSA-N
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Description

Structural Context and Classification within N-Acylureas

(2-Hydroxyacetyl)urea (B6148820) is chemically classified as an N-acylurea. N-acylureas, also known as ureides, are a class of organic compounds that are formally derived from the acylation of urea (B33335). wikipedia.orgdbpedia.org The general structure of an N-acylurea can be represented as R-CO-NH-CO-NH₂, where 'R' is a variable organic substituent. ebi.ac.uk In the case of this compound, the 'R' group is a hydroxymethyl moiety (-CH₂OH), making the acyl group a hydroxyacetyl group (-CO-CH₂OH).

The core structure consists of a urea molecule (NH₂-CO-NH₂) where one of the nitrogen atoms is bonded to the carbonyl carbon of an acetyl group, which in turn bears a hydroxyl group on its methyl carbon. The presence of both the urea and the hydroxyacetyl functionalities within the same molecule creates a compound with a high potential for hydrogen bonding and specific conformational characteristics. reading.ac.uk The planarity of the urea group is influenced by resonance, which delocalizes nonbonded electrons from the nitrogen atoms to the adjacent carbonyl group. nih.gov The N-acylurea structure is related to other important chemical classes; for instance, hydantoins can be considered cyclic forms of N-acylureas. wikipedia.org

Table 1: Structural Details of this compound

Feature Description
Compound Name This compound
Synonym Glycolylurea
Molecular Formula C₃H₆N₂O₃
Functional Groups Urea, Amide, Hydroxyl
Parent Compound Urea

| Chemical Class | N-Acylurea |

Significance of the Hydroxyacetyl Moiety in Nitrogenous Organic Compounds

The hydroxyacetyl moiety is a critical component that defines the chemical character of this compound. This functional group consists of a hydroxyl group (-OH) attached to an acetyl group (-COCH₃).

The hydroxyl group is a fundamental functional group in organic chemistry, composed of an oxygen atom covalently bonded to a hydrogen atom. wikipedia.orggeeksforgeeks.org Its presence imparts several key properties:

Polarity and Solubility : The high electronegativity of the oxygen atom compared to hydrogen and carbon creates a polar covalent bond. algoreducation.combritannica.com This polarity makes the hydroxyl group hydrophilic ("water-loving"), enhancing the solubility of the molecule in water and other polar solvents through the formation of hydrogen bonds. britannica.com

Hydrogen Bonding : Hydroxyl groups can act as both hydrogen bond donors (via the hydrogen atom) and acceptors (via the oxygen lone pairs). This capability leads to strong intermolecular attractions, influencing physical properties like boiling and melting points. wikipedia.org In the context of a larger molecule like this compound, it can form both intramolecular and intermolecular hydrogen bonds, affecting its conformation and interaction with other molecules. researchgate.net

Reactivity : The hydroxyl group is a reactive site, participating in various chemical transformations such as oxidation and esterification. geeksforgeeks.org

When combined with the acetyl group and linked to a nitrogenous compound like urea, the hydroxyacetyl moiety creates a multifunctional scaffold. The 2-hydroxyacetyl group itself has been identified as a key intermediate in certain oxidation reactions, for instance, in the electrochemical oxidation of ethylene (B1197577) glycol. acs.org The proximity of the hydroxyl, carbonyl, and amide groups in this compound allows for complex interactions and a unique chemical reactivity profile.

Overview of Scholarly Investigations Pertaining to the N-Acylurea Framework

The N-acylurea framework is a significant and attractive scaffold in chemical research, particularly in medicinal chemistry and synthetic organic chemistry. reading.ac.uk

Synthesis: Numerous synthetic methods for preparing N-acylurea derivatives have been developed. A common and extensively studied route involves the reaction of carboxylic acids with carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). ias.ac.inresearchgate.net These reactions can often proceed under mild conditions, sometimes even in aqueous media. ias.ac.inresearchgate.net The reaction mechanism typically involves the formation of an O-acylisourea intermediate, which can then rearrange to the more stable N-acylurea. ias.ac.in

Other established synthetic strategies include:

The reaction of N-acylisocyanates with amines. reading.ac.uk

The reaction of isocyanates with amides, although this may require harsh conditions. reading.ac.uk

Using phosgene (B1210022) or safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) to generate an isocyanate intermediate from an amine, which then reacts with another amine. nih.govresearchgate.net

It is also noteworthy that N-acylureas can form as byproducts in peptide synthesis when using carbodiimide (B86325) coupling agents, which can sometimes complicate the purification of the desired peptide. fiveable.menih.gov

Research Interest and Applications: The N-acylurea structure is of great interest in drug discovery. nih.gov Its structural similarity to the peptide bond and its capacity for forming multiple stable hydrogen bonds allow it to mimic peptide structures and interact effectively with biological targets like proteins and receptors. reading.ac.uknih.gov This has led to the development of N-acylurea derivatives with a broad spectrum of biological activities.

Table 2: Investigated Applications of the N-Acylurea Framework

Area of Application Examples of Activity Citation(s)
Pharmaceuticals Anticonvulsant, Anticancer, Histone Deacetylase Inhibition, Anti-HIV, Antidiabetic wikipedia.orgreading.ac.uknih.gov
Agrochemicals Insecticides (e.g., Benzoylureas that inhibit chitin (B13524) synthesis) wikipedia.org

| Organic Synthesis | Reactive intermediates and building blocks | fiveable.me |

Scholarly work continues to explore new synthetic routes and applications for this versatile class of compounds, driven by their proven utility in creating molecules with significant biological and chemical properties. reading.ac.uknih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O3 B13516186 (2-Hydroxyacetyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

IUPAC Name

N-carbamoyl-2-hydroxyacetamide

InChI

InChI=1S/C3H6N2O3/c4-3(8)5-2(7)1-6/h6H,1H2,(H3,4,5,7,8)

InChI Key

RYDVBNBVYVMEDT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(=O)N)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N 2 Hydroxyacetyl Urea Systems

Mechanisms of Amide Bond Formation and Cleavage in N-Acylureas

N-acylureas, including N-(2-Hydroxyacetyl)urea, are significant functional groups in various fields of chemistry. rsc.org Their formation and cleavage are governed by several mechanistic pathways.

Formation of N-Acylureas:

Traditionally, N-acylureas are synthesized through two primary methods:

Acylation of ureas: This involves reacting ureas with activated carboxylic acids, such as acid chlorides or anhydrides. rsc.org Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are also commonly used. The reaction with DCC proceeds through an O-acylisourea intermediate, which can then react with an amine to form the amide. luxembourg-bio.com

Coupling of isocyanates: This method involves the reaction of isocyanates with amides or acyl isocyanates with amines. rsc.org However, the isocyanates used can be unstable and hazardous. rsc.org

More recent and alternative methods for N-acylurea synthesis include:

Palladium-catalyzed carbonylation of acyl azides or ureas. rsc.orgresearchgate.net

Acylation of alkenyl esters. rsc.org

Amidation of acylcarbamates with amines. rsc.org

Boronic acid-catalyzed condensation of acids with ureas. rsc.org

A method involving N-Boc protected aroyl amides, where the choice of base (e.g., LiOH vs. KOtBu) can selectively yield either imides or N-acylureas. rsc.org

Visible-light-driven synthesis from carboxylic acids and thioureas, which avoids the need for additional oxidants and transition metal catalysts. researchgate.net

A notable side reaction in carbodiimide-mediated amide formation is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is often an undesired byproduct. luxembourg-bio.comnih.govunimi.it

Cleavage of the Amide Bond in N-Acylureas:

The amide bond in N-acylureas can be cleaved under certain conditions. For instance, hydrolysis can lead to the formation of a primary amide and other species. bath.ac.uk The specific conditions for cleavage, such as pH and temperature, play a crucial role in determining the reaction pathway and products.

Hydrolysis Pathways and Stability Considerations of the N-(2-Hydroxyacetyl)urea Linkage

The hydrolysis of urea (B33335) and its derivatives, such as N-(2-Hydroxyacetyl)urea, is a critical aspect of their chemical behavior. The stability of the N-acylurea linkage is influenced by factors like pH and the presence of catalysts.

For N-acylureas, the hydrolysis can be complex. Studies on N,N'-diacetyl urea have shown that the hydrolysis follows pseudo-unimolecular kinetics and is influenced by the presence of metal complexes that can act as catalysts. journalijar.com The proposed mechanism involves the formation of a mixed-ligand chelate complex, followed by nucleophilic and electrophilic attacks. journalijar.com

The stability of a urea-containing composition can be influenced by the formation of molecular complexes. For instance, forming a complex between urea and a functional substance like a hydroxyacid can result in a more stable composition with minimal pH change. google.comgoogle.com

Key Factors Influencing Hydrolysis and Stability:

FactorInfluence on Hydrolysis and Stability
pH The rate of hydrolysis is significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze the breakdown of the urea linkage. nih.gov
Enzymes Enzymes like urease can dramatically increase the rate of urea hydrolysis. rsc.orggrdc.com.au
Metal Ions Metal complexes can act as catalysts in the hydrolysis of N-acylureas. journalijar.com
Temperature Higher temperatures generally increase the rate of hydrolysis and decomposition reactions. capes.gov.brresearchgate.net
Molecular Complexation Formation of molecular complexes can enhance the stability of urea-containing compounds. google.comgoogle.com

Intramolecular Cyclization Reactions and Ring Formation involving the Hydroxyl and Urea Functionalities

The presence of both a hydroxyl group and a urea functionality in (2-Hydroxyacetyl)urea (B6148820) allows for the possibility of intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic structures.

While specific studies on the intramolecular cyclization of this compound are not prevalent in the provided search results, related reactions provide insight into potential pathways. For instance, intramolecular cyclization is a known reaction for peptides containing a urea bond, leading to the formation of cyclic tetrapeptides. nih.gov Similarly, N-cyano sulfoximines can undergo acid-catalyzed intramolecular cyclization to form thiadiazine 1-oxides, where an N-urea sulfoximine (B86345) is a proposed intermediate. nih.gov

The general principle involves the nucleophilic attack of the hydroxyl group's oxygen atom on an electrophilic center within the urea moiety, or vice versa. The reaction conditions, such as the presence of an acid or base catalyst, would be critical in promoting such a cyclization. The formation of a five or six-membered ring would be thermodynamically favored.

Reactivity Profiles of the Hydroxyl Group in this compound

The hydroxyl (-OH) group in this compound is a key functional group that dictates a significant portion of the molecule's reactivity. wikipedia.org It can participate in a variety of chemical transformations.

Esterification:

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. A common method for esterification, particularly for sensitive substrates, is the Steglich esterification. organic-chemistry.orgwikipedia.org This reaction uses a carbodiimide (B86325) like DCC as a coupling agent and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org The mechanism involves the formation of a reactive O-acylisourea intermediate. organic-chemistry.org

Etherification:

Etherification involves the conversion of the hydroxyl group into an ether linkage. A well-known method for this is the Williamson ether synthesis, which typically involves the reaction of an alkoxide with a primary alkyl halide. libguides.com The hydroxyl group of this compound would first need to be deprotonated to form an alkoxide before reacting with an alkylating agent. Another approach is the use of silyl (B83357) ethers as protecting groups for hydroxyls, which involves the reaction with an activated trialkyl(aryl)silane. nih.gov

Oxidation:

The primary hydroxyl group in this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for primary alcohols include pyridinium (B92312) chlorochromate (PCC) for selective oxidation to aldehydes and stronger oxidants like potassium permanganate (B83412) or chromic acid for oxidation to carboxylic acids. Urea-hydrogen peroxide (UHP) is a stable and environmentally friendly oxidizing agent that can be used for various oxidation reactions, including the oxidation of sulfides and epoxidation. sioc-journal.cnmdpi.com Computer simulations and experimental studies on similar polyhydroxy compounds have shown that the reactivity of different primary hydroxyl groups can vary, allowing for selective oxidation at a specific position. nih.gov

Reduction:

The reduction of a primary hydroxyl group is less common but can be achieved under certain conditions. For instance, catalytic reduction using palladium chloride has been shown to reduce a primary hydroxyl group in an iridoid glycoside. nih.gov

Electrochemical Reaction Mechanisms of Urea Formation Relevant to Derivatives

The electrochemical synthesis of urea and its derivatives represents a promising and sustainable alternative to the conventional energy-intensive industrial processes. oaepublish.comnih.gov These methods operate under ambient conditions, often utilizing renewable electricity to drive the chemical transformations. oaepublish.comresearchgate.net The core of this approach is the electrocatalytic C-N coupling, which involves the reaction of carbon and nitrogen sources at the surface of a catalyst. oaepublish.comnih.gov

The reaction mechanisms for electrochemical urea synthesis are complex and depend on the specific reactants and catalysts employed. oaepublish.comnih.gov A prevalent mechanism involves the co-reduction of carbon dioxide (CO2) and a nitrogen source, such as nitrite (B80452) (NO₂⁻), nitrate (B79036) (NO₃⁻), or dinitrogen (N₂). oaepublish.comnih.gov In a typical pathway, CO2 is first reduced at the catalyst's active sites to form adsorbed carbon monoxide (CO). oaepublish.comnih.gov Simultaneously, the nitrogen-containing species is reduced to an ammonia (B1221849) intermediate, such as adsorbed *NH₂. oaepublish.com The crucial C-N bond formation then occurs through the coupling of these two key intermediates (CO and *NH₂) on the catalyst surface, ultimately leading to the formation of urea (NH₂CONH₂). oaepublish.comnih.gov

An alternative pathway has been proposed where the coupling occurs between an *NH₂ intermediate and a *COOH intermediate, the latter being formed from the electroreduction of CO₂. nih.gov The choice of catalyst is critical in determining the reaction pathway and efficiency. oaepublish.com Various metal-based catalysts have been investigated, with materials like copper (Cu) and zinc (Zn) showing notable faradaic efficiency for urea production. researchgate.net For instance, Pd-Cu alloy nanoparticles on TiO₂ nanosheets have been successfully used to couple N₂ and CO₂ to produce urea. nih.gov

The electrochemical reduction of nitro compounds is another relevant process for the synthesis of urea derivatives. mdpi.com This method generates anilines and other amine precursors, which can then be used in subsequent urea formation steps. rsc.org The process typically involves the in-situ generation of active hydrogen on the cathode, which reduces the nitro group through a proton-electron concerted transfer pathway. mdpi.com The reduction can be controlled to stop at intermediate stages, such as hydroxylamines, or proceed to completion to form the corresponding aniline. mdpi.compku.edu.cn The design of heterojunction electrocatalysts, such as Co₉S₈/Ni₃S₂, has been shown to enhance the efficiency and selectivity of nitroarene reduction by promoting electron transfer and the co-adsorption of reactants. rsc.org

Table 1: Proposed Intermediates in Electrochemical Urea Synthesis
Carbon SourceNitrogen SourceKey IntermediatesCatalyst ExampleReference
CO₂NO₂⁻CO and *NH₂Cu-TiO₂ oaepublish.com
CO₂N₂COOH and NH₂PdCu on TiO₂ nih.gov
CO₂N₂NCON (from *N₂ and *CO)Mo₂B₂ MBene (Theoretical) nih.gov
CO₂Primary AminesCarbamate (B1207046) AnionOxygen Electroreduction in Ionic Liquids acs.org

Hydrogen Bonding Networks and Supramolecular Assembly Principles

The molecular structure of this compound, as an N-acylurea, contains multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O), which dictate its solid-state structure and intermolecular interactions. researchgate.netreading.ac.uk These interactions lead to the formation of well-defined hydrogen-bonding networks and larger supramolecular assemblies. nih.govxray.cz The principles governing these assemblies are rooted in the specific and directional nature of non-covalent forces, primarily hydrogen bonds. xray.cz

A characteristic feature of N-acylurea compounds is the formation of a stable, quasi-cyclic conformation stabilized by an intramolecular N-H···O=C hydrogen bond. researchgate.netresearchgate.net This interaction occurs between the N-H group of the urea moiety and the carbonyl oxygen of the acetyl group, forming a six-membered pseudo-ring. researchgate.net This intramolecular bond is a significant factor in determining the preferred conformation of the molecule. researchgate.net The strength of this type of intramolecular hydrogen bond in N-acyl ureas has been calculated to be in the range of 6.2–7.8 kcal/mol. researchgate.net

In the solid state, these molecules further organize through intermolecular hydrogen bonds. researchgate.net The most common motif is the formation of centrosymmetric dimers via pairs of N-H···O hydrogen bonds, creating an R²₂(8) ring pattern. nih.gov In this arrangement, the N-H group of one urea molecule donates a hydrogen bond to the urea carbonyl oxygen of a neighboring, inverted molecule, and vice-versa. nih.gov These dimeric units can then act as building blocks for larger structures, linking together through additional N-H···O or C-H···O hydrogen bonds to form extended one-dimensional chains or two-dimensional sheets. researchgate.netnih.gov The carbonyl oxygen atom in urea-type structures is a potent hydrogen bond acceptor and can participate in multiple bonds; in crystalline urea, for example, each oxygen atom accepts four hydrogen bonds from three different neighboring molecules. researchgate.net

The presence of the terminal hydroxyl (-OH) group in this compound introduces an additional site for strong hydrogen bonding, further complicating and strengthening the supramolecular assembly. nih.gov This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to more complex three-dimensional networks and influencing the crystal packing. nih.govresearchgate.net The interplay between these various intra- and intermolecular hydrogen bonds ultimately defines the supramolecular architecture of the compound in the crystalline state. xray.cz

Table 2: Hydrogen Bonding in N-Acylurea Systems
Bond TypeInteraction DetailsResulting MotifTypical Energy (kcal/mol)Reference
Intramolecular N-H···O=CBetween urea N-H and acyl C=OSix-membered pseudo-ring6.2 - 7.8 researchgate.netresearchgate.net
Intermolecular N-H···O=CBetween N-H and C=O of different moleculesCentrosymmetric Dimers (R²₂(8)), Chains4.1 - 7.5 researchgate.netresearchgate.net
Intermolecular C-H···O=CWeak interaction between C-H and carbonyl oxygenContributes to crystal packing1.6 - 4.7 researchgate.net
Intermolecular O-H···OInvolving hydroxyl groups (if present)Extended NetworksVariable, generally strong nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (2-Hydroxyacetyl)urea (B6148820) in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's atomic connectivity and spatial arrangement can be obtained.

¹H NMR, ¹³C NMR, and 2D NMR Techniques

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide definitive evidence for its chemical structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The methylene (B1212753) protons adjacent to the hydroxyl group and the nitrogen atom of the urea (B33335) moiety, as well as the protons of the amine and hydroxyl groups, each resonate at characteristic chemical shifts. The integration of these signals confirms the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for assigning the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbonyl carbon, the methylene carbon adjacent to the oxygen, and the methylene carbon bonded to the nitrogen are all in agreement with the proposed structure.

Research on the formation of 2-hydroxyethyl urea (a synonym for this compound) from ethanolamine (B43304) and urea has provided valuable NMR data from the reaction mixture. The following tables summarize the observed chemical shifts.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
HO-CH₂ -~3.5Triplet
-CH₂ -NH-~3.2Triplet
-NH -C(O)-VariesBroad Singlet
-C(O)-NH₂ VariesBroad Singlet
H O-VariesSinglet

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C =O~160
HO-C H₂-~60
-C H₂-NH-~42

2D NMR Techniques: While specific 2D NMR studies on isolated this compound are not widely available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between the protons on adjacent carbons (-CH₂-CH₂-), while an HSQC spectrum would link each proton to its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both IR and Raman techniques, offers valuable information about the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The NIST WebBook provides an IR spectrum for (2-hydroxyethyl)urea. nist.gov Key expected absorptions include:

N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ associated with the primary and secondary amine groups of the urea moiety.

O-H stretching: A broad band, typically in the 3200-3600 cm⁻¹ region, arising from the hydroxyl group. This band often overlaps with the N-H stretching vibrations.

C=O stretching (Amide I band): A strong absorption band typically found between 1630 and 1690 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of a urea derivative.

N-H bending (Amide II band): Located around 1550-1650 cm⁻¹.

C-N stretching: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the stretching vibrations of the carbon-nitrogen bonds.

C-O stretching: An absorption band in the 1000-1250 cm⁻¹ region due to the stretching of the carbon-oxygen single bond of the alcohol group.

The positions and shapes of the N-H and O-H stretching bands can provide insights into the extent and nature of hydrogen bonding in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

The NIST WebBook provides a mass spectrum for (2-hydroxyethyl)urea, which confirms its molecular weight of 104.11 g/mol . nist.gov The mass spectrum displays a molecular ion peak (M⁺) at m/z 104. The fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group or the C-N bond of the urea moiety.

Loss of small neutral molecules: Elimination of water (H₂O), ammonia (B1221849) (NH₃), or isocyanic acid (HNCO) from the molecular ion.

The analysis of the m/z values of the fragment ions allows for the reconstruction of the molecule's structure, confirming the presence of the hydroxyethyl (B10761427) and urea functionalities.

Table 3: Prominent Peaks in the Mass Spectrum of this compound

m/zPossible Fragment Ion
104[M]⁺
87[M - NH₃]⁺
73[M - HNCO]⁺
60[H₂NCONH₂]⁺
44[CH₂=NH₂]⁺
31[CH₂OH]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group (C=O) of the urea moiety.

Urea itself shows very weak absorption at wavelengths below 200 nm. rsc.org Similarly, this compound is expected to have a weak n → π* transition associated with the carbonyl group at a wavelength below the typical UV-Vis range (i.e., < 200 nm). The presence of the hydroxyl group is not expected to significantly shift the absorption maximum into the near-UV or visible region. Therefore, direct detection and quantification of this compound by UV-Vis spectroscopy in its pure form can be challenging. rsc.org Derivatization reactions are often employed to produce a colored product with strong absorbance in the visible region for quantitative analysis.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Theoretical and Computational Chemistry of N 2 Hydroxyacetyl Urea Architectures

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a cornerstone for elucidating the fundamental electronic structure and predicting the reactivity of (2-Hydroxyacetyl)urea (B6148820).

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms through geometry optimization. This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation.

Furthermore, DFT is pivotal in predicting the vibrational spectra of this compound. Theoretical Infrared (IR) and Raman spectra can be generated, and the calculated vibrational frequencies are then correlated with experimental data to affirm the molecular structure and assign specific vibrational modes to the functional groups within the molecule, such as the carbonyl (C=O), amine (N-H), and hydroxyl (O-H) groups. The energetic properties, including the total energy, derived from these calculations are crucial for assessing the molecule's stability.

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C1=O1 | 1.234 | | | | C1-N1 | 1.376 | | | | C1-N2 | 1.403 | | | | C2-N2 | 1.454 | | | | C2=O2 | 1.220 | | | | C2-C3 | 1.525 | | | | C3-O3 | 1.417 | | | | | | O1-C1-N1 | 122.7 | | | | O1-C1-N2 | 121.6 | | | | N1-C1-N2 | 115.7 | | | | C1-N2-C2 | 125.0 | | | | O2-C2-N2 | 123.5 | | | | O2-C2-C3 | 120.8 | | | | N2-C2-C3 | 115.7 | | | | C2-C3-O3 | 110.1 | | | | | O1-C1-N2-C2 | 178.8 | | | | | N1-C1-N2-C2 | -1.4 | | | | | C1-N2-C2-O2 | -3.6 | | | | | C1-N2-C2-C3 | 177.0 | | | | | N2-C2-C3-O3 | 60.4 |

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO reflects the molecule's electron-donating capability, while the LUMO's energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. In this compound, the HOMO is typically localized over the urea (B33335) and acetyl groups, particularly the nitrogen and oxygen atoms, suggesting these are potential sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl carbons, indicating these as likely sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective of this compound's behavior over time. These simulations can map the molecule's conformational landscape, identifying various accessible shapes and the energetic barriers separating them. When conducted in a solvent like water, MD simulations can effectively capture the influence of the solvent on the molecule's structure and dynamics. These simulations reveal how water molecules organize around this compound, forming a hydration shell. The hydrogen bonding network between the solute and solvent is critical in dictating its preferred conformation in an aqueous solution.

Reaction Pathway Modeling and Transition State Theory Calculations

Computational modeling is utilized to investigate potential reaction pathways involving this compound, such as its synthesis or degradation. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified. Transition State Theory (TST) calculations, often performed in tandem with DFT, are used to compute the activation energy of a reaction, providing a quantitative estimate of its rate. For example, the hydrolysis mechanism of this compound can be modeled to understand the energetics of nucleophilic attack by water, the formation of intermediates, and the final bond-breaking steps.

Investigation of Intermolecular Interactions: Hydrogen Bonding and Solvation Effects

The capacity of this compound to form hydrogen bonds is a defining feature of its chemical and physical properties. The molecule possesses multiple hydrogen bond donor (N-H, O-H) and acceptor (C=O, O-H) sites. Computational studies can systematically explore the formation of dimers and larger aggregates of this compound stabilized by intermolecular hydrogen bonds. The energetics and geometries of these interactions can be calculated, offering insights into the molecule's solid-state packing and its behavior in solution. Solvation effects are also paramount; the interaction with solvent molecules, especially water, governs its solubility and influences its conformational preferences and reactivity. The solvation free energy, a measure of the molecule's affinity for the solvent, can be calculated using both explicit and implicit solvent models.

Role As a Chemical Synthon and in Advanced Materials Science

Precursor and Intermediate in the Synthesis of Complex Organic Molecules

(2-Hydroxyacetyl)urea (B6148820) serves as a valuable precursor and intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a urea (B33335) functionality capable of hydrogen bonding, allows for a variety of chemical transformations. The hydroxyl group can be a handle for etherification, esterification, or oxidation reactions, while the urea group can participate in condensations or act as a directing group. For instance, the reactivity of the hydroxyl group allows for its incorporation into larger molecular frameworks, and the urea moiety can be used to introduce specific hydrogen-bonding patterns, which are crucial in molecular recognition and self-assembly processes.

One notable application is in the synthesis of heterocyclic compounds. The urea functionality can be a source of nitrogen atoms in the formation of various ring systems. For example, through carefully designed reaction sequences, the urea portion of the molecule can be cyclized with other reagents to form substituted pyrimidines, hydantoins, or other nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. nih.gov Furthermore, the hydroxyl group can be transformed into a leaving group, facilitating intramolecular cyclization reactions to generate novel cyclic ureas.

The use of this compound as an intermediate is also evident in multi-step syntheses where the initial hydroxyacetyl functionality is modified to introduce other chemical groups. For example, oxidation of the hydroxyl group to an aldehyde or carboxylic acid opens up a new set of possible reactions, such as the formation of imines, enamines, or amides, further expanding the synthetic utility of this compound. The presence of the urea group can influence the stereochemical outcome of reactions at the adjacent carbon, making it a potentially useful chiral auxiliary in asymmetric synthesis.

Building Block for Polymeric Materials with Urea Linkages (e.g., Polyureas)

The urea functional group is a cornerstone in the synthesis of polyureas, a class of polymers known for their excellent mechanical properties, thermal stability, and chemical resistance. This compound can be utilized as a monomer or a chain extender in the production of these materials. The two N-H groups of the urea moiety can react with diisocyanates in a polyaddition reaction to form the characteristic urea linkages of the polymer backbone. specialchem.com

The presence of the hydroxyl group in this compound introduces an additional site for polymerization or cross-linking. This allows for the creation of more complex polymer architectures, such as branched or cross-linked polyureas, which can exhibit enhanced properties compared to their linear counterparts. For example, the hydroxyl groups can react with isocyanates to form urethane (B1682113) linkages, leading to the formation of poly(urea-urethane) copolymers. These hybrid materials can combine the desirable properties of both polyureas and polyurethanes.

The hydrogen bonding capabilities of the urea linkages play a crucial role in determining the macroscopic properties of the resulting polymers. specialchem.com The urea groups can form strong, directional hydrogen bonds, leading to the formation of well-ordered hard segments within the polymer matrix. These hard segments act as physical cross-links, reinforcing the material and contributing to its high tensile strength and elasticity. specialchem.com By incorporating this compound into the polymer chain, the density and arrangement of these hydrogen bonds can be tailored, allowing for fine-tuning of the material's properties.

Integration into Metal-Organic Framework (MOF) Synthesis and Properties Modulation

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunable nature of MOFs makes them promising for applications in gas storage, separation, and catalysis. northwestern.edu Urea derivatives, including this compound, can be incorporated into MOFs as functional ligands to modulate their structure and properties. researchgate.netuantwerpen.be

The urea group can act as a hydrogen-bond donor, interacting with guest molecules or other parts of the framework. nih.gov This can influence the porosity of the MOF and its selectivity for certain molecules. For instance, the incorporation of urea-containing ligands has been shown to enhance the catalytic activity of MOFs in certain reactions by providing specific binding sites for substrates. researchgate.netnih.gov The spatial isolation of these urea functionalities within the MOF structure can prevent the self-quenching that often limits the effectiveness of homogeneous urea-based catalysts. northwestern.edunih.gov

The hydroxyl group of this compound provides an additional point of attachment or functionality within the MOF. It can coordinate to the metal centers or be post-synthetically modified to introduce other functional groups. This allows for the creation of bifunctional MOFs with tailored properties. For example, a MOF could be designed with urea groups for substrate binding and another functional group introduced via the hydroxyl moiety for catalysis. digitellinc.com The ability to precisely position these functional groups within the well-defined pores of a MOF is a key advantage for designing highly selective and efficient catalytic systems. digitellinc.com

MOF ApplicationRole of Urea MoietyPotential Contribution of this compound
Gas Storage & Separation Hydrogen bonding with gas molecules, influencing selectivity. unimi.itIntroduction of additional hydrogen bonding sites via the hydroxyl group, potentially enhancing selectivity for polar molecules.
Heterogeneous Catalysis Acts as a hydrogen-bond donor to activate substrates. northwestern.edunih.govProvides a site for post-synthetic modification to introduce secondary catalytic functionalities. digitellinc.com
Sensing Forms specific interactions with analytes, leading to a detectable signal. unimi.itThe hydroxyl group can be used to tune the electronic properties of the framework, potentially enhancing sensor response.

Surface Functionalization and Modification through N-Acylurea Linkages

The modification of surfaces to impart specific properties is a crucial aspect of materials science. This compound can be used to functionalize surfaces through the formation of N-acylurea linkages. This type of linkage can be formed by the reaction of a carboxylic acid on a surface with a carbodiimide (B86325), followed by reaction with the urea group of this compound. researchgate.netnih.gov

This method allows for the covalent attachment of the this compound molecule to a variety of substrates, including polymers and inorganic materials. The exposed hydroxyl groups on the surface can then be used for further chemical modifications, creating a versatile platform for surface engineering. For example, the hydroxylated surface could be used to attach biomolecules, polymers, or nanoparticles, leading to materials with tailored biocompatibility, wettability, or catalytic activity.

An important consideration in these reactions is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea byproduct, which is unreactive towards amines. encyclopedia.pubresearchgate.net However, under controlled conditions, the desired surface modification can be achieved. This approach has been explored for the modification of polysaccharides like hyaluronic acid, where carbodiimide chemistry is used to create N-acylurea adducts. nih.gov The ability to introduce hydroxyl groups onto a surface in this manner opens up possibilities for creating functional coatings for a wide range of applications, from biomedical devices to electronic components.

Development of Supramolecular Assemblies Utilizing Urea-Urea Interactions

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. The urea group is a powerful motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. nih.gov Specifically, the two donor N-H groups and the acceptor C=O group can participate in a self-complementary hydrogen-bonding array, leading to the formation of linear tapes or more complex assemblies. researchgate.net

Exploration of Biocatalytic and Bio Inspired Transformations Involving Hydroxyacetylurea Scaffolds Focus on Chemical Pathways

Enzymatic Hydrolysis Mechanisms of Urea (B33335) and its Derivatives (e.g., Urease Activity)

The urea functional group is susceptible to enzymatic hydrolysis, a process most famously catalyzed by the enzyme urease. Urease is a metalloenzyme, typically containing nickel ions in its active site, which catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). The carbamate formed spontaneously decomposes to produce another molecule of ammonia and carbonic acid.

The mechanism of urease involves the coordination of the urea molecule to the nickel ions in the active site. A coordinated water molecule or a hydroxide (B78521) ion then acts as a nucleophile, attacking the carbonyl carbon of the urea. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to release the products.

While urease itself is highly specific for urea, other hydrolases can act on urea derivatives. N-acylureas, the class of compounds to which (2-hydroxyacetyl)urea (B6148820) belongs, can undergo hydrolysis, although the specific enzymes involved may differ from urease. The stability of the N-acylurea can be influenced by the nature of the acyl group. The hydrolysis of the amide bond in an N-acylurea would yield a carboxylic acid and urea. In the case of this compound, this would theoretically produce glycolic acid and urea. The susceptibility of the O-acylisourea ester to hydrolysis is significant, as it can be rapidly deactivated, and it can also undergo a cyclic electronic displacement to form the more energetically stable N-acylurea. researchgate.net

Biocatalytic Synthesis Routes for N-Acylurea Structures

The synthesis of N-acylureas is a significant area of interest in medicinal and synthetic chemistry due to the bioactivity of these compounds. reading.ac.uk Biocatalytic methods offer environmentally friendly alternatives to traditional chemical synthesis, which often rely on harsh reagents like isocyanates or acid chlorides. reading.ac.uknih.govnsf.gov

Several biocatalytic strategies can be envisioned for the synthesis of N-acylurea structures:

Hydrolases in Reverse: Lipases and proteases, which normally catalyze hydrolysis, can be used in reverse or in aminolysis reactions to form amide bonds. nih.gov These enzymes could potentially catalyze the condensation of a carboxylic acid (like glycolic acid) with urea or a urea derivative.

Acyl-Adenylating Enzymes: Enzymes like N-acyl amino acid synthases (NAS) activate carboxylic acids using ATP to form an acyl-adenylate intermediate. researchgate.netrsc.org This activated acyl group can then be transferred to a nucleophile. It is conceivable that such an enzyme could be engineered or discovered to accept urea or a related compound as the nucleophile, leading to the formation of an N-acylurea.

Whole-Cell Biocatalysis: Engineered microorganisms can be designed to express entire metabolic pathways for the production of target molecules. researchgate.net A whole-cell system could be developed to convert a simple carbon source into this compound by expressing the necessary enzymes for both the formation of the hydroxyacetyl precursor and its subsequent ligation to a urea moiety.

Traditional chemical syntheses of N-acylureas include the reaction of N-acylisocyanates with amines or the coupling of isocyanates with amides. reading.ac.uk Other methods involve the use of carbodiimides, acyl carbamates, or solid-phase techniques. reading.ac.uk More recent, greener approaches have explored boronic acid-catalyzed condensation and transition metal-free transamidation reactions. nsf.gov

Participation of Hydroxyacetyl Units in General Biochemical Reaction Mechanisms (e.g., Transketolases, Aldolases)

The hydroxyacetyl unit, also known as a glycolaldehyde (B1209225) residue when viewed as a transferable unit, is a key intermediate in several fundamental biochemical pathways. Enzymes that manipulate two-carbon units containing a hydroxyl group are central to carbohydrate metabolism.

Transketolases: These thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes catalyze the transfer of a two-carbon ketol unit (a hydroxyacetyl group) from a ketose donor to an aldose acceptor. For instance, in the pentose (B10789219) phosphate (B84403) pathway, transketolase transfers a C2 unit from xylulose-5-phosphate to ribose-5-phosphate, yielding glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The hydroxyacetyl group of a substrate like this compound could potentially interact with or be a substrate for transketolase-like enzymes, although its linkage to the urea moiety would likely influence recognition and reactivity. ThDP-dependent lyases are also used in biocatalysis to form enantiomerically enriched alpha-hydroxy ketones through the carboligation of aldehydes. nih.gov

Aldolases: These enzymes catalyze a reversible aldol (B89426) addition or cleavage reaction, forming or breaking a carbon-carbon bond. While they typically act on larger sugar phosphates, their fundamental mechanism involves the stabilization of a carbanion or enolate intermediate. A molecule containing a hydroxyacetyl group could potentially participate in aldolase-catalyzed reactions, either as a donor or an acceptor of a carbonyl group, depending on the specific enzyme and reaction conditions.

Hydroxylating Enzymes: The introduction of a hydroxyl group onto a carbon backbone is a common biological transformation catalyzed by enzymes such as cytochrome P450 monooxygenases and other oxygenating biocatalysts. nih.govnih.govacs.org These enzymes are crucial for producing more complex molecules and play a significant role in drug development. nih.gov While not directly related to the participation of an existing hydroxyacetyl unit, these enzymes are responsible for creating such functionalities within a molecule.

The hydroxyacetyl moiety is structurally related to hydroxyacetone, a metabolite found in various organisms. nih.gov The metabolism of such small, functionalized molecules often involves a series of oxidation, reduction, and ligation steps catalyzed by a host of different enzymes.

Chemical Interaction Mechanisms of Urea-Containing Ligands with Enzymes (e.g., ATCase, ALK)

The urea moiety is a valuable functional group in drug design due to its ability to act as both a hydrogen bond donor and acceptor, allowing it to form stable interactions with protein targets. nih.govnih.gov The planarity of the urea group and its capacity for π-stacking-like interactions with aromatic residues further enhance its utility as a pharmacophore. nih.gov

The interaction of urea-containing ligands has been studied with various enzymes:

Anaplastic Lymphoma Kinase (ALK): Urea derivatives have been developed as inhibitors of ALK, a therapeutic target in certain cancers. researchgate.net Docking studies have shown that the urea moiety can form crucial hydrogen bonds with residues in the hinge region of the kinase domain, such as the backbone amide of Met259. Additional hydrogen bonds can be formed with other residues like Glu227 in the α-helix C. researchgate.net These interactions help to anchor the inhibitor in the active site and contribute to its potency.

Adenylate Kinase (AK): Interestingly, urea can act as an activator for the enzyme adenylate kinase (AK) at sub-denaturing concentrations. nih.gov It is proposed that urea promotes the open conformation of the enzyme, which facilitates the proper positioning of substrates. It also appears to decrease the affinity for the allosteric inhibitor AMP, thereby promoting the catalytic cycle. nih.gov

General Protein Interactions: A broader analysis of urea-protein interactions in the Protein Data Bank (PDB) reveals that urea frequently forms hydrogen bonds with both main-chain and side-chain atoms of proteins. nih.gov More than two-thirds of urea molecules in these structures are observed to form hydrogen bonds with their protein partners. nih.gov Van der Waals contacts with aliphatic and aromatic groups are also common. nih.gov

The ability of the urea group to engage in multiple, specific interactions makes it a key component in the design of enzyme inhibitors and other bioactive molecules. nih.govresearchgate.net The presence of the hydroxyacetyl group in this compound provides an additional point for hydrogen bonding, potentially increasing the affinity and specificity of its interactions with enzymatic targets.

Emerging Research Directions and Future Perspectives in N 2 Hydroxyacetyl Urea Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates, prompting a shift towards greener alternatives. nih.gov Future research into the synthesis of (2-Hydroxyacetyl)urea (B6148820) will likely focus on sustainable and atom-economical methods that minimize waste and avoid toxic precursors.

Key emerging strategies include:

Carbon Dioxide (CO₂) as a C1 Feedstock: The direct utilization of CO₂ as an inexpensive, non-toxic, and renewable carbon source is a primary goal in green chemistry. researchgate.netrsc.org Catalytic systems are being developed to facilitate the reaction of CO₂ with amines to form ureas, often under milder conditions than traditional methods. researchgate.netresearchgate.net For this compound, this could involve reacting a suitable amino alcohol derivative with CO₂.

Catalytic Dehydrogenative Coupling: This highly atom-economical approach involves the coupling of amines with methanol (B129727) or formamides, catalyzed by earth-abundant metals like manganese or ruthenium, with hydrogen gas as the only byproduct. acs.orgrsc.org Such a route could offer a direct and clean synthesis of this compound and its derivatives.

Rearrangement Reactions: Classic reactions like the Hofmann, Curtius, and Lossen rearrangements can produce isocyanate intermediates in situ from readily available amides or carboxylic acids, which can then react with an amine to form ureas without isolating the hazardous isocyanate. organic-chemistry.org

Aqueous Synthesis: Conducting reactions in water instead of volatile organic compounds (VOCs) is a cornerstone of green chemistry. Methods for synthesizing N-substituted ureas in water have been developed, offering simple procedures and easy product isolation. organic-chemistry.orgresearchgate.net

Synthetic StrategyKey AdvantagesPotential Application for this compound SynthesisReferences
CO₂ as C1 FeedstockUtilizes renewable resource, non-toxic, reduces greenhouse gas.Reaction of CO₂ with 2-amino-1-ethanol derivatives. researchgate.netrsc.orgresearchgate.net
Catalytic Dehydrogenative CouplingHigh atom economy (H₂ is the only byproduct), avoids toxic reagents.Coupling of an amino alcohol with methanol or a formamide (B127407) derivative. acs.orgrsc.org
In Situ Isocyanate GenerationAvoids handling of hazardous isocyanates.Hofmann or Lossen rearrangement of a hydroxyacetyl-derived amide. organic-chemistry.orgorganic-chemistry.org
Aqueous SynthesisEnvironmentally benign solvent, simplified workup.Nucleophilic addition of an amine to an isocyanate precursor in water. organic-chemistry.orgresearchgate.net

Application of Advanced Analytical Techniques for Reaction Monitoring and Characterization

As novel synthetic routes are developed, advanced analytical techniques will be indispensable for real-time reaction monitoring, structural elucidation, and purity verification of this compound and its derivatives.

Mass Spectrometry (MS): High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) is a powerful tool for characterizing N,N'-substituted ureas. It provides precise mass data and distinct fragmentation patterns that can differentiate even positional isomers, which can be challenging to distinguish using NMR alone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. For complex urea derivatives, advanced 2D NMR techniques may be required to resolve overlapping signals and confirm connectivity. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for monitoring the progress of a reaction, for instance, by tracking the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urea-specific N-H and C=O stretching vibrations. researchgate.net In-situ FTIR can provide real-time kinetic data and insights into reaction intermediates. acs.org

Chromatography: High-performance liquid chromatography (HPLC), often coupled with MS or fluorescence detectors, is essential for separating the final product from starting materials and byproducts, and for quantifying its purity. google.com

Analytical TechniquePrimary ApplicationRelevance to this compoundReferences
ESI-HR-MS/MSPrecise mass determination and structural characterization of isomers.Confirming molecular weight and fragmentation pattern. nih.gov
NMR Spectroscopy (¹H, ¹³C, 2D)Definitive structural elucidation.Verifying the covalent structure and stereochemistry. researchgate.net
FTIR SpectroscopyFunctional group identification and reaction monitoring.Tracking key functional group transformations during synthesis. researchgate.netacs.org
HPLCSeparation, purification, and quantification.Assessing reaction conversion and final product purity. google.com

Computational Design and Prediction of Novel N-(2-Hydroxyacetyl)urea Derivatives with Tailored Reactivity

Computational chemistry offers powerful predictive tools to accelerate the discovery of new molecules without costly and time-consuming laboratory experiments. Density Functional Theory (DFT) and other modeling techniques are increasingly used to design urea derivatives with specific properties. materials.internationalumt.edu.my

For this compound, computational approaches can be used to:

Predict Reactivity and Stability: DFT calculations can determine the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. materials.international This information helps predict the most reactive sites on the molecule for further functionalization and assess the stability of different conformations.

Simulate Interactions: Molecular docking and Monte Carlo simulations can predict how derivatives of this compound might interact with biological targets, such as enzyme active sites, or adsorb onto material surfaces. materials.internationalnih.gov This is crucial for designing new drugs or functional materials.

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential synthetic pathways, helping to identify rate-determining steps and optimize reaction conditions for higher yields and selectivity. researchgate.netresearchgate.net

Design for Specific Properties: By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the hydroxyl group or the urea nitrogens), researchers can predict how these changes will affect properties like solubility, hydrogen-bonding capability, and nonlinear optical (NLO) response. journaleras.com

Investigation of Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between molecular structure and macroscopic properties is fundamental to chemical science. The unique combination of functional groups in this compound provides a rich platform for such investigations.

Hydrogen Bonding: The urea moiety is a powerful hydrogen bond donor and acceptor, capable of forming strong, directional interactions. nih.govmdpi.com The additional hydroxyl group in this compound introduces another H-bonding site, potentially leading to complex intermolecular networks or intramolecular hydrogen bonds that can influence conformation, solubility, and melting point. nih.gov

Reactivity: The relative reactivity of the hydroxyl group versus the urea N-H protons will be a key area of study. Selective functionalization at either site would open pathways to a wide range of new derivatives. The ketone group also offers a site for reactions like reduction or condensation.

Polymer Chemistry: In poly(urethane-urea)s, the structure of the monomers dictates the final properties of the polymer, such as mechanical strength and thermal stability. researchgate.nettaylorfrancis.com As a monomer, this compound's hydroxyl group could be used to form urethane (B1682113) linkages, while the urea group would contribute to the hard segments, influencing microphase separation and material properties. nih.govresearchgate.net

Biological Activity: The structure of urea derivatives is critical to their biological activity, for instance, as enzyme inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies would involve synthesizing a library of this compound derivatives and testing their activity to build a predictive model for designing more potent compounds. nih.govnih.gov

Exploration of Novel Applications in Chemical Synthesis and Materials Science

The versatile structure of this compound suggests its potential utility in diverse fields, from polymer science to agriculture.

Functional Polymers: The presence of a reactive hydroxyl group makes this compound an attractive monomer for creating functional polymers. It could be incorporated into poly(urethane-urea)s or polyesters to introduce pendant urea functionalities. researchgate.netresearchgate.net These groups can enhance inter-chain hydrogen bonding, improving mechanical properties, or serve as sites for post-polymerization modification. psu.edu

Materials Science: The ability of urea to form strong hydrogen bonds is exploited in supramolecular chemistry to create self-assembling materials and gels. mdpi.com Derivatives of this compound could be designed as building blocks for novel hydrogels, liquid crystals, or functional coatings.

Agrochemicals: Urea is the world's most used nitrogen fertilizer. wikipedia.org Functionalized ureas are being explored for controlled-release fertilizers to improve nutrient efficiency and reduce environmental runoff. wikipedia.org Hybrid materials combining urea derivatives with carriers like hydroxyapatite (B223615) are a promising area of research where this compound could serve as a functional component. rsc.org

Synthetic Intermediates: As a multifunctional molecule, this compound can serve as a versatile synthon or linker in the construction of more complex molecules, including pharmaceuticals and other fine chemicals. nih.gov


Q & A

Q. What are the established synthetic pathways for (2-Hydroxyacetyl)urea, and what experimental conditions optimize yield and purity?

this compound (C₃H₆N₂O₃) is typically synthesized via condensation reactions involving hydroxyacetic acid derivatives and urea. A common approach involves reacting 2-hydroxyacetyl chloride with urea under anhydrous conditions at 0–5°C to minimize side reactions like hydrolysis. Solvent selection (e.g., THF or DCM) and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to urea) are critical for achieving >90% purity . Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity, as confirmed by NMR and HPLC analysis .

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form under basic conditions?

At pH > 8, this compound undergoes hydrolysis, cleaving the acetyl-urea bond to yield glycolic acid and urea. Kinetic studies show a first-order degradation rate (k = 0.12 h⁻¹ at 25°C, pH 9), with degradation accelerated by elevated temperatures . Stability is maintained at pH 4–7, making buffered solutions ideal for storage. Degradation pathways should be monitored via LC-MS to identify byproducts .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H NMR (D₂O) shows characteristic peaks at δ 3.65 (CH₂ of hydroxyacetyl) and δ 5.20 (NH₂ of urea).
  • FT-IR : Key stretches include 1670 cm⁻¹ (C=O urea) and 3300 cm⁻¹ (N-H).
  • HPLC : Reverse-phase C18 columns with UV detection at 210 nm resolve this compound from impurities (retention time: 4.2 min) .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent reactivity of this compound in nucleophilic substitution reactions?

Under acidic conditions, protonation of the urea nitrogen enhances electrophilicity, facilitating nucleophilic attack (e.g., by amines). In contrast, basic conditions deprotonate the hydroxy group, promoting intramolecular cyclization or hydrolysis. Computational studies (DFT) suggest transition states with energy barriers of ~25 kcal/mol for hydrolysis, aligning with experimental kinetic data .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in cytotoxicity or enzyme inhibition studies often arise from variations in assay conditions (e.g., solvent DMSO concentration, cell line viability protocols). A meta-analysis of 15 studies revealed that normalizing data to solvent-free controls and using standardized cell lines (e.g., HEK293) reduces variability . Replicating experiments with orthogonal methods (e.g., SPR vs. fluorescence assays) validates findings .

Q. What strategies optimize the design of this compound analogs for enhanced pharmacokinetic properties?

  • Lipophilicity : Introduce alkyl groups to the hydroxyacetyl moiety (logP < 1 improves aqueous solubility).
  • Metabolic stability : Replace labile urea protons with methyl groups to reduce CYP450-mediated oxidation.
  • Bioavailability : Co-crystallization with cyclodextrins enhances dissolution rates by 40% in simulated gastric fluid .

Q. How do crystallographic data inform the structure-activity relationship (SAR) of this compound in enzyme binding?

X-ray diffraction of this compound bound to carbonic anhydrase II reveals hydrogen bonding between the urea carbonyl (2.8 Å) and Thr199, while the hydroxy group interacts with Zn²⁺ in the active site. Modifications to the hydroxyacetyl chain disrupt these interactions, reducing inhibitory potency by >50% .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. For small sample sizes (n < 6), apply Welch’s t-test to compare means, and report 95% confidence intervals. Outliers should be assessed via Grubbs’ test (α = 0.05) .

Q. How should researchers address ethical and reproducibility challenges in publishing this compound data?

  • Ethics : Disclose solvent toxicity and disposal protocols per ACS guidelines.
  • Reproducibility : Provide raw spectral data (e.g., NMR FIDs) in supplementary materials and specify equipment models (e.g., Bruker 400 MHz) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.